molecular formula C15H20N2O6 B1585808 Z-SER-GLY-OET CAS No. 4526-93-6

Z-SER-GLY-OET

Cat. No.: B1585808
CAS No.: 4526-93-6
M. Wt: 324.33 g/mol
InChI Key: ZOONJGSLKPDXCV-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-SER-GLY-OET is a complex organic compound that features a benzyloxycarbonyl-protected amino group

Biochemical Analysis

Biochemical Properties

Z-SER-GLY-OET is involved in the synthesis of polypeptides, a process that is crucial for the formation of proteins . It is a product of enzymatic polymerization of amino acid derivatives . The nature of its interactions with enzymes, proteins, and other biomolecules is complex and multifaceted, contributing to its role in biochemical reactions .

Cellular Effects

It is known that amino acids and their derivatives, like this compound, play a crucial role in cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is complex. This process involves the interaction of this compound with enzymes, leading to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It is known that the properties of Ser/Gly linkers, which this compound is a part of, can be described using random coil models . These models can be used to obtain empirical values for the stiffness of linkers containing different Ser-to-Gly ratios .

Dosage Effects in Animal Models

It is known that the effects of similar compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

This compound is likely involved in the metabolic pathways of serine, as it is a derivative of this amino acid . Serine is synthesized through different pathways in plants, representing branches of glycolysis diverging at the level of 3-phosphoglyceric acid .

Transport and Distribution

It is known that similar compounds can interact with various transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

It is known that the subcellular localization of proteins, which this compound is involved in forming, is crucial for understanding various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-SER-GLY-OET typically involves multiple steps. One common method includes the protection of amino acids with benzyloxycarbonyl (Cbz) groups, followed by esterification and amidation reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Z-SER-GLY-OET can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Acidic or basic conditions can facilitate the substitution reactions, often using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary alcohols or amines.

Scientific Research Applications

Z-SER-GLY-OET has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(benzyloxycarbonylamino)butanoic acid
  • tert-Butyloxycarbonyl-protected amino acids

Uniqueness

Z-SER-GLY-OET is unique due to its specific combination of functional groups, which allows for versatile chemical modifications. Its benzyloxycarbonyl protection is particularly advantageous in synthetic chemistry, providing stability and selectivity in reactions .

This compound’s versatility and stability make it a valuable tool in various scientific and industrial applications, highlighting its importance in modern chemistry and biochemistry.

Properties

CAS No.

4526-93-6

Molecular Formula

C15H20N2O6

Molecular Weight

324.33 g/mol

IUPAC Name

ethyl 2-[[(2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate

InChI

InChI=1S/C15H20N2O6/c1-2-22-13(19)8-16-14(20)12(9-18)17-15(21)23-10-11-6-4-3-5-7-11/h3-7,12,18H,2,8-10H2,1H3,(H,16,20)(H,17,21)/t12-/m1/s1

InChI Key

ZOONJGSLKPDXCV-GFCCVEGCSA-N

SMILES

CCOC(=O)CNC(=O)C(CO)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CCOC(=O)CNC(=O)[C@@H](CO)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCOC(=O)CNC(=O)C(CO)NC(=O)OCC1=CC=CC=C1

sequence

SG

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-SER-GLY-OET
Reactant of Route 2
Reactant of Route 2
Z-SER-GLY-OET
Reactant of Route 3
Reactant of Route 3
Z-SER-GLY-OET
Reactant of Route 4
Reactant of Route 4
Z-SER-GLY-OET
Reactant of Route 5
Reactant of Route 5
Z-SER-GLY-OET
Reactant of Route 6
Reactant of Route 6
Z-SER-GLY-OET

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.